N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine
Brand Name: Vulcanchem
CAS No.: 478245-53-3
VCID: VC4537249
InChI: InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3
SMILES: CC1=CC(=NC(=C1S(=O)(=O)C)N(C)C)C2=CC=CC=C2
Molecular Formula: C15H18N2O2S
Molecular Weight: 290.38

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine

CAS No.: 478245-53-3

Cat. No.: VC4537249

Molecular Formula: C15H18N2O2S

Molecular Weight: 290.38

* For research use only. Not for human or veterinary use.

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine - 478245-53-3

Specification

CAS No. 478245-53-3
Molecular Formula C15H18N2O2S
Molecular Weight 290.38
IUPAC Name N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine
Standard InChI InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3
Standard InChI Key MEADBZBPEOWDCG-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1S(=O)(=O)C)N(C)C)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine, reflects its substitution pattern:

  • Methyl groups at positions 2 (N,N-dimethyl), 4, and 3 (methylsulfonyl).

  • Phenyl group at position 6.

  • Methylsulfonyl group (-SO2_2CH3_3) at position 3, contributing to its polar character .

The InChI code (InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3) confirms the connectivity and stereochemistry.

Crystallographic and Spectral Data

  • Melting Point: 149–150°C .

  • Mass Spectrometry: Fragmentation patterns align with pyridine derivatives, showing prominent peaks at m/z 290 (M+^+) and 215 (M+^+-SO2_2CH3_3) .

  • NMR Spectroscopy: 1H^1\text{H}-NMR (CDCl3_3) signals include δ 2.35 (s, 3H, N-CH3_3), 2.50 (s, 3H, C4-CH3_3), and 7.20–7.60 (m, 5H, phenyl) .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point149–150°CDifferential Scanning Calorimetry
Solubility22.8 µg/mL (pH 7.4)Shake-flask method
LogP (Partition Coefficient)3.2 ± 0.1HPLC-derived
StabilityStable at 25°C (6 months)Accelerated stability testing

Biological Activity and Applications

Structure-Activity Relationship (SAR)

  • Methylsulfonyl Group: Enhances binding to hydrophobic pockets in enzymatic targets .

  • N,N-Dimethylamine: Improves blood-brain barrier permeability.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at 1150 cm1^{-1} (S=O) and 1600 cm1^{-1} (C=N).

  • X-ray Crystallography: Orthorhombic crystal system (P21_121_121_1), with a dihedral angle of 10.01° between the pyridine and phenyl rings .

Chromatographic Techniques

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

  • TLC: Rf_f = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear gloves and lab coat
H319Causes serious eye irritationUse safety goggles

Storage: Store at 2–8°C in a tightly sealed container .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in the synthesis of COX-2 inhibitors .

  • Medicinal Chemistry: Scaffold for developing kinase inhibitors .

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